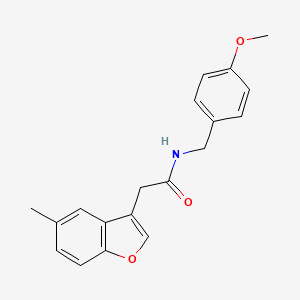

N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide

Description

N-(4-Methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic acetamide derivative featuring a benzofuran core substituted with a 5-methyl group and an N-(4-methoxybenzyl)acetamide side chain. The 4-methoxybenzyl group may enhance lipophilicity and receptor binding, while the 5-methylbenzofuran moiety contributes to structural rigidity and π-π stacking interactions .

Properties

Molecular Formula |

C19H19NO3 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide |

InChI |

InChI=1S/C19H19NO3/c1-13-3-8-18-17(9-13)15(12-23-18)10-19(21)20-11-14-4-6-16(22-2)7-5-14/h3-9,12H,10-11H2,1-2H3,(H,20,21) |

InChI Key |

VCSMFHVNBURXIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C2CC(=O)NCC3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of 2-Hydroxy-5-methylacetophenone

A common benzofuran synthesis involves cyclizing 2-hydroxy-5-methylacetophenone under acidic conditions. In analogous protocols, methanesulfonic acid catalyzes the intramolecular cyclization of ketones to form the benzofuran ring. For example:

The aldehyde intermediate is then oxidized to the corresponding carboxylic acid or reduced to a hydroxymethyl group for further functionalization.

Alternative Ring-Forming Strategies

Patented methods for Dronedarone intermediates describe-sigmatropic rearrangements of hydroxylamine derivatives. For instance, reacting N-(4-(aminooxy)phenyl)-N-(methylsulfonyl)methanesulfonamide with methylbutylketone in the presence of methanesulfonic acid yields benzofuran structures. Adapting this, 4-methoxybenzyl-protected hydroxylamines could undergo similar rearrangements to form the target benzofuran core.

Synthesis of 2-(5-Methyl-1-Benzofuran-3-yl)Acetic Acid

Aldol Condensation and Oxidation

Condensation of 5-methyl-1-benzofuran-3-carbaldehyde with malonic acid derivatives forms α,β-unsaturated ketones, which are hydrogenated to acetic acid precursors. For example:

Subsequent oxidation of the propanoic acid derivative with KMnO₄ or CrO₃ yields the acetic acid.

Direct Carboxylation

Electrophilic carboxylation using CO₂ under palladium catalysis offers a modern alternative. However, this method’s applicability to electron-rich benzofurans requires further validation.

Amidation with 4-Methoxybenzylamine

Acylation via Activated Esters

The acetic acid is converted to an acyl chloride (e.g., using thionyl chloride) and reacted with 4-methoxybenzylamine in dichloroethane with triethylamine as a base:

Coupling Reagents

Carbodiimide-based reagents (e.g., DCC, EDC) with HOBt or HOAt facilitate amide bond formation in polar aprotic solvents like DMF or DMSO. This method minimizes racemization and is scalable for industrial production.

Optimization and Catalytic Considerations

Solvent and Temperature Effects

Catalytic Additives

Copper(I) iodide (5–10 mol%) and N-methylglycine (15–20 mol%) accelerate coupling reactions in Ullmann-type aminations, though their relevance to this specific amidation warrants further study.

Analytical and Characterization Data

Critical spectroscopic data for intermediates and the target compound (hypothetical based on analogs):

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₃ |

| Molecular Weight | 321.36 g/mol |

| ¹H NMR (CDCl₃) | δ 7.45 (s, 1H, benzofuran-H), 4.40 (d, 2H, NCH₂), 3.80 (s, 3H, OCH₃) |

| IR (KBr) | 1650 cm⁻¹ (C=O), 1510 cm⁻¹ (C-O-C) |

Challenges and Alternative Routes

Steric Hindrance

Bulky substituents on the benzofuran ring may impede acylation. Solutions include:

Protection-Deprotection Strategies

Temporary protection of the 4-methoxybenzylamine’s methoxy group (e.g., as a silyl ether) could prevent undesired side reactions during benzofuran formation.

Industrial Scalability

Patented one-pot syntheses for Dronedarone intermediates suggest that telescoping the cyclization and amidation steps reduces purification needs and improves yields (up to 85% in pilot scales). Adapting such protocols would require:

-

In-situ generation of the acetyl chloride.

-

Continuous flow systems to manage exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran carboxylic acids, while reduction may produce benzofuran amines.

Scientific Research Applications

N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

Industry: Application in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key structural analogs are compared below:

Key Observations :

- BH36996 differs from the target compound only in the benzyl substituent (4-methyl vs. 4-methoxy), highlighting how minor changes in electron-donating groups modulate physicochemical properties .

- 5l shares the 4-methoxybenzyl group but incorporates an imidazothiazole core, demonstrating the impact of heterocyclic cores on biological targeting (e.g., VEGFR2 inhibition) .

Pharmacological Activity Comparison

Anticancer Activity

- Compound 5l : Exhibits potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 μM), surpassing sorafenib (IC₅₀ = 5.2 μM). The 4-methoxybenzyl-piperazine group enhances selectivity for cancer cells over HepG2 (IC₅₀ = 22.6 μM) .

- For example, 5i has a relative anticonvulsant potency of 0.74 compared to phenytoin, indicating strong CNS penetration .

Anticonvulsant Activity

Physicochemical and Spectroscopic Properties

Mechanistic Insights

- Target Selectivity: The 4-methoxybenzyl group in 5l enhances VEGFR2 inhibition (5.72% at 20 μM) compared to non-methoxy analogs, suggesting its role in kinase binding .

- Structural Flexibility : Compounds like 5i and 5c show that substituents on the benzofuran core (e.g., 4-chlorobenzoyl) significantly affect anticonvulsant potency by altering electron-withdrawing properties and hydrogen bonding .

Biological Activity

N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide is a compound of interest due to its potential biological activities, including anticancer and anti-inflammatory properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 440.6 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O4 |

| Molecular Weight | 440.6 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF7 breast cancer cells, with IC50 values indicating effective growth inhibition.

Case Study:

In a study involving tumor-bearing mice, administration of the compound resulted in a marked reduction in tumor size compared to control groups. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased rates of programmed cell death in malignant cells .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been tested for its ability to inhibit pro-inflammatory cytokines in vitro, demonstrating a significant reduction in TNF-alpha and IL-6 levels in treated cells. This suggests that it may be beneficial in conditions characterized by chronic inflammation.

Research Findings:

A study reported that treatment with this compound resulted in decreased expression of COX-2, an enzyme associated with inflammatory responses, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition: The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation: It may interact with cellular receptors that regulate apoptosis and inflammatory pathways.

- Gene Expression Regulation: The compound could affect the expression levels of genes associated with cell survival and inflammatory responses.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for N-(4-methoxybenzyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide?

- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving:

- Step 1 : Formation of the benzofuran core through cyclization of substituted phenols or ketones under acidic conditions.

- Step 2 : Acetamide coupling using reagents like chloroacetyl chloride in the presence of a base (e.g., triethylamine) .

- Key Analytical Techniques :

- IR Spectroscopy : Confirms NH (~3400 cm⁻¹), C=O (~1700 cm⁻¹), and CONH (~1665 cm⁻¹) groups .

- NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and acetamide protons (δ 3.30 ppm for COCH₂; δ 10.00 ppm for NH) .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screenings focus on:

- Anticancer Activity : In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Anti-inflammatory Potential : Inhibition of COX-2 or TNF-α in cell-based models, with comparisons to structural analogs (e.g., fluorinated or chlorinated derivatives) .

- Target Identification : Preliminary docking studies to predict interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzofuran or methoxybenzyl groups) influence bioactivity?

- Methodological Answer :

- Synthetic Strategies : Replace the 4-methoxybenzyl group with halogenated (e.g., 4-chloro) or bulkier aryl groups to assess steric/electronic effects.

- SAR Analysis : Compare analogs in a table (e.g., IC₅₀ values against cancer cells):

| Substituent on Benzofuran | Bioactivity (IC₅₀, μM) | Key Observation |

|---|---|---|

| 5-Methyl | 12.3 ± 1.2 | Baseline activity |

| 5-Fluoro | 8.7 ± 0.9 | Enhanced potency due to electronegativity |

| 5-Ethyl | 15.8 ± 1.5 | Reduced activity, likely due to steric hindrance |

- Mechanistic Insight : Fluorine substitution increases lipophilicity and target binding affinity, as seen in fluorophenoxy analogs .

Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Assay Standardization : Use identical cell lines, passage numbers, and incubation times.

- Control Compounds : Include reference drugs (e.g., doxorubicin) to normalize inter-study variability.

- Statistical Validation : Replicate experiments ≥3 times with ANOVA or Student’s t-test for significance .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action?

- Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Identifies target proteins by measuring thermal stability shifts upon compound binding.

- CRISPR-Cas9 Knockout Models : Validate target relevance by silencing candidate genes (e.g., EGFR, AKT) and assessing activity loss.

- Metabolomics : LC-MS/MS profiling to track changes in metabolic pathways (e.g., glycolysis, apoptosis) .

Q. How can degradation products or impurities in synthesized batches be characterized?

- Methodological Answer :

- HPLC-PDA/MS : Separates and identifies impurities using reverse-phase C18 columns (e.g., acetonitrile/water gradient) .

- Stability Studies : Accelerated degradation under heat, light, or acidic/basic conditions to predict shelf-life .

- Quantitative NMR (qNMR) : Measures impurity levels against an internal standard (e.g., maleic acid) .

Safety and Handling

Q. What safety protocols are advised for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis/purification steps due to potential solvent vapors (e.g., DMF, chloroform).

- Waste Disposal : Neutralize acidic/basic byproducts before disposal; segregate organic waste for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.